2-(4-(Trifluoromethyl)phenoxy)thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3S/c12-11(13,14)6-1-3-7(4-2-6)18-10-15-5-8(19-10)9(16)17/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJWGJKGSJHDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=NC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α-Haloketones with Thiourea Derivatives
A foundational approach involves the cyclocondensation of α-haloketones with thiourea or thioamide precursors. For example:
-
Step 1 : Chlorination of ethyl 4,4,4-trifluoroacetoacetate with sulfuryl chloride (SOCl) at −15°C to 5°C yields α-chloroketone intermediates.
-
Step 2 : Cyclization with thioacetamide in ethanol under reflux forms the thiazole core. For the target compound, thioacetamide could be replaced with a thiourea derivative bearing the 4-(trifluoromethyl)phenoxy group.
-
Step 3 : Hydrolysis of the ethyl ester to the carboxylic acid using aqueous NaOH or LiOH.
Key Data :
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| 1 | SOCl, −15°C, 10–18 h | 66–92% | >98% | |
| 2 | Thioacetamide, EtOH, reflux | 81–93% | >95% | |
| 3 | NaOH (40%), 40°C, 1 h | 90–94% | >96% |
Challenges :
Nucleophilic Aromatic Substitution on Chlorothiazole Intermediates
An alternative route involves substituting a chlorine atom on a pre-formed thiazole ring with 4-(trifluoromethyl)phenol:
-
Step 1 : Synthesis of 5-carboxy-2-chlorothiazole via cyclization of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate with thiourea.
-
Step 2 : Displacement of chloride using 4-(trifluoromethyl)phenol under basic conditions (e.g., NaH or KCO).
-
Step 3 : Hydrolysis of the ethyl ester to the carboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Thiourea, EtOH, reflux | 71–84% | |
| 2 | 4-(Trifluoromethyl)phenol, NaH, DMF | 65–78% | |
| 3 | LiOH/MeOH, 0°C | 85–92% |
Optimization Insights :
Alternative Strategies
Suzuki-Miyaura Coupling for Aryl Group Introduction
For advanced functionalization, palladium-catalyzed cross-coupling can introduce the phenoxy group:
Key Data :
Limitations :
One-Pot Multistep Synthesis
Recent patents highlight one-pot methodologies to minimize intermediate isolation:
-
Chlorination : Ethyl trifluoroacetoacetate + SOCl (−15°C).
-
Cyclization : Thioacetamide + ethanol (reflux).
-
Hydrolysis : Aqueous NaOH (40°C).
Advantages :
Critical Analysis of Methodologies
Yield and Purity Trade-offs
Solvent and Base Selection
-
Ethanol is preferred for cyclization due to its low toxicity and compatibility with hydrolysis.
-
Inorganic bases (e.g., NaOH) are cost-effective but may cause ester saponification if misused.
Industrial-Scale Considerations
Cost-Efficiency
Scientific Research Applications
2-(4-(Trifluoromethyl)phenoxy)thiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenoxy)thiazole-5-carboxylic acid involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may inhibit or activate signaling pathways, leading to desired biological effects such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
Key Observations :
- Trifluoromethyl vs. Phenyl/4-Fluorophenyl: The CF₃ group increases molecular weight by ~20% compared to non-CF₃ analogs (e.g., 33763-20-1), enhancing lipophilicity (logP ~2.8 vs. ~1.5 for phenyl derivatives) .
Functional Group Modifications
Key Observations :
- Carboxylic Acid vs. Esters : The carboxylic acid form (144059-86-9) is bioactive, while ester derivatives (e.g., 175277-03-9) serve as synthetic intermediates or prodrugs .
- Dual Esterification : Diethyl derivatives (e.g., CAS 444615-63-8) exhibit enhanced membrane permeability but require enzymatic activation .
Substituent Position and Bioactivity
- Para vs. Meta CF₃ Substitution: The para-CF₃ group in 144059-86-9 allows optimal steric alignment for PPAR binding, as demonstrated in the synthesis of 2b (a PPARγ agonist) . Meta-CF₃ analogs (e.g., 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-thiazole-5-carboxylic acid, CAS 928003-03-6) show reduced activity in receptor assays due to misalignment of the CF₃ group .
- Amino vs. Phenoxy Linkers: Replacing the phenoxy group with an amino linker (e.g., 928003-03-6) introduces hydrogen-bonding capacity but reduces metabolic stability .
Biological Activity
2-(4-(Trifluoromethyl)phenoxy)thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action, supported by recent research findings and data.
Chemical Structure and Properties
The compound features a thiazole ring, a carboxylic acid group, and a trifluoromethyl-substituted phenoxy moiety. This unique structure contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that 2-(4-(trifluoromethyl)phenoxy)thiazole-5-carboxylic acid exhibits various biological activities:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies have reported significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections.
Case Studies
-
In Vitro Studies :
- In a study involving HepG2 cells, the compound demonstrated an IC50 value of 1.43 µM, indicating potent cytotoxicity compared to the reference drug 5-Fluorouracil (IC50 = 5.32 µM) .
- The compound induced significant apoptosis in treated cells, with a 24.51-fold increase in total apoptotic cell death compared to untreated controls .
- Mechanism of Action :
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
|---|---|---|---|---|
| 2-(4-(Trifluoromethyl)phenoxy)thiazole-5-carboxylic acid | HepG2 | 1.43 | 5-Fluorouracil | 5.32 |
| MCF-7 | TBD | TBD | TBD |
Antimicrobial Activity
While specific data on the antimicrobial activity of 2-(4-(trifluoromethyl)phenoxy)thiazole-5-carboxylic acid is limited, thiazole derivatives are known for their broad-spectrum antimicrobial properties. Future studies are needed to confirm these effects and elucidate the underlying mechanisms.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing 2-(4-(Trifluoromethyl)phenoxy)thiazole-5-carboxylic acid, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted phenols and thiazole precursors. For example, intermediates with trifluoromethylphenyl groups are prepared by reacting 4-(trifluoromethyl)phenol with thiazole-5-carboxylic acid derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) with coupling agents like EDCI/HOBt. Yields are optimized by controlling stoichiometry (1:1.2 molar ratio of phenol to thiazole) and temperature (80–100°C). Post-synthesis, purification via recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- 1H NMR : Look for aromatic proton signals in the δ 7.4–8.3 ppm range (integration matching substituents on the phenyl ring) and a broad singlet near δ 14.4 ppm for the carboxylic acid proton. Splitting patterns confirm substitution positions .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (70:30) at 1.0 mL/min. Retention times (~8–10 min) and peak symmetry validate purity .
- FTIR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1150–1250 cm⁻¹ (C-F stretch from trifluoromethyl group) confirm functional groups .
Advanced Research Questions
Q. How can molecular docking and computational modeling predict the biological activity of this compound?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can simulate interactions with target proteins (e.g., kinases or enzymes). Prepare the compound’s 3D structure (optimized via DFT calculations) and dock it into the active site of a crystallized protein (PDB ID). Analyze binding affinities (ΔG values) and hydrogen-bonding interactions with residues like Asp or Lys. For example, analogs of this compound showed binding to the ATP-binding pocket of kinases, with trifluoromethyl groups enhancing hydrophobic interactions .
Q. What are common sources of data discrepancies in NMR characterization of thiazole-carboxylic acids, and how can they be resolved?
- Methodological Answer :
- Solvent Artifacts : Residual DMSO-d6 in NMR samples may obscure carboxylic acid protons. Use D2O exchange or high-field NMR (≥400 MHz) to resolve overlapping signals .
- Tautomerism : Thiazole rings can exhibit keto-enol tautomerism, altering splitting patterns. Perform variable-temperature NMR (25–60°C) to identify dominant tautomers .
- Impurity Peaks : Trace solvents (e.g., ethanol) or unreacted starting materials may appear. Cross-validate with LC-MS (ESI− mode) to detect [M−H]⁻ ions (e.g., m/z 318 for the target compound) .
Q. What strategies mitigate solubility challenges during biological assays for this compound?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in assay buffers (e.g., PBS) to avoid precipitation.
- Salt Formation : Convert the carboxylic acid to a sodium salt via NaOH neutralization, improving aqueous solubility (>5 mg/mL) .
- Nanoformulation : Encapsulate in liposomes (e.g., using phosphatidylcholine/cholesterol) to enhance bioavailability in cell-based assays .
Data Contradiction and Optimization
Q. How should researchers address conflicting activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolite formation (via LC-MS/MS) to identify rapid clearance or degradation.
- Dose Optimization : Conduct dose-response studies in animal models, adjusting for bioavailability differences (e.g., oral vs. intravenous administration).
- Target Engagement Assays : Use Western blotting or ELISA to confirm target modulation in tissues, ensuring the compound reaches the site of action .
Structural and Functional Insights
Q. What structural modifications enhance the compound’s metabolic stability without compromising activity?
- Methodological Answer :
- Fluorine Substitution : Replace labile groups (e.g., methyl) with trifluoromethyl to reduce CYP450-mediated oxidation.
- Bioisosteres : Replace the thiazole ring with oxazole or triazole to improve metabolic resistance while maintaining hydrogen-bonding capacity .
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, with in vivo hydrolysis regenerating the active form .
Application-Oriented Research
Q. What preclinical models are suitable for evaluating this compound’s potential in neurodegenerative diseases?
- Methodological Answer :
- In Vitro Models : Primary neuronal cultures treated with Aβ oligomers to assess neuroprotection (via MTT assay or caspase-3 activity).
- In Vivo Models : Transgenic mice (e.g., APP/PS1 for Alzheimer’s) dosed orally (10–50 mg/kg/day) for 4–8 weeks, followed by behavioral tests (Morris water maze) and amyloid plaque quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
